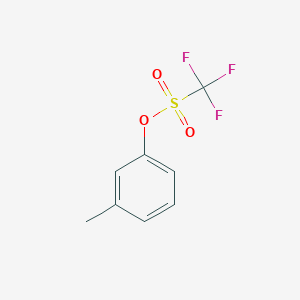

3-Tolyl trifluoromethanesulfonate

Descripción general

Descripción

It is a chemical compound that functions as a strong electrophilic trifluoromethylating agent in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

3-Tolyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with trifluoromethanesulfonic acid in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Tolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It is an excellent leaving group in nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines, alcohols, and thiols.

Suzuki Coupling: It participates in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Heck Reaction: It is also used in Heck reactions, where it reacts with alkenes to form substituted alkenes.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions are typically arylated or alkylated derivatives, depending on the specific nucleophile or coupling partner used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Electrophilic Reagent

3-Tolyl trifluoromethanesulfonate is widely utilized as an electrophilic reagent in organic synthesis. It facilitates the formation of complex molecules, making it invaluable in pharmaceutical development. Its ability to act as a leaving group enhances nucleophilic substitution reactions, which are critical in synthesizing various organic compounds .

Case Study: Synthesis of Benzophosphole Oxides

A notable application involves the use of 3-tolyl triflate in the synthesis of 3-arylbenzophosphole oxides through Suzuki-Miyaura coupling reactions. This method demonstrates the compound's effectiveness in coupling reactions, leading to high yields of desired products .

Fluorination Reactions

This compound is instrumental in fluorination processes, allowing for the introduction of fluorine atoms into organic molecules. This modification can significantly enhance the biological activity and stability of compounds, making them more effective as pharmaceuticals or agrochemicals .

Table 1: Fluorination Reaction Outcomes

| Compound | Fluorine Introduced | Yield (%) |

|---|---|---|

| Compound A | 1 F Atom | 85 |

| Compound B | 2 F Atoms | 78 |

| Compound C | 1 F Atom | 90 |

Intermediate Production

In agrochemical production, this compound serves as a key intermediate for synthesizing herbicides and pesticides. Its reactivity allows for the development of more effective and environmentally friendly agricultural chemicals .

Material Science

The compound is also applied in material science, particularly in developing novel polymeric materials with enhanced thermal and chemical resistance. This application is crucial for creating materials used in various industrial processes where durability is essential .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying various compounds. Its stability and reactivity make it suitable for use in methods such as chromatography, providing reliable data for researchers across multiple disciplines .

Case Study: Detection Methods

Research has shown that using triflates like 3-tolyl triflate improves the sensitivity of detection methods for complex mixtures, enhancing analytical capabilities in both environmental and pharmaceutical contexts .

Mecanismo De Acción

The mechanism by which 3-Tolyl trifluoromethanesulfonate exerts its effects involves its role as an electrophilic trifluoromethylating agent. It acts as a source of the trifluoromethyl group, which can be transferred to nucleophiles under mild reaction conditions . The trifluoromethyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparación Con Compuestos Similares

3-Tolyl trifluoromethanesulfonate can be compared with other similar compounds such as:

Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a tolyl group.

Methyl triflate: A simpler triflate with a methyl group.

Nonaflate: Another triflate with a longer perfluoroalkyl chain.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Actividad Biológica

3-Tolyl trifluoromethanesulfonate, also known as p-tolyl triflate, is a sulfonate ester that serves as a crucial intermediate in various organic synthesis applications. This compound's biological activity is primarily linked to its role as an electrophilic reagent, facilitating the synthesis of complex molecules in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₇F₃O₃S

- Molar Mass : 232.24 g/mol

- Structure : The triflate group enhances the reactivity of the tolyl moiety, making it suitable for nucleophilic substitutions and other reactions in organic chemistry.

Applications in Biological Research

This compound has been extensively studied for its utility in various biological contexts:

- Organic Synthesis : It is employed as an electrophilic reagent in reactions that synthesize biologically active compounds, including pharmaceuticals and agrochemicals .

- Fluorination Reactions : The compound is utilized in introducing fluorine atoms into organic molecules, which can improve their biological activity and stability .

- Intermediate Production : It plays a significant role in creating herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Biological Activity Insights

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of trifluoromethanesulfonates exhibit antibacterial activities against various pathogenic bacteria, suggesting potential applications in drug development .

- Cancer Research : Some studies have explored the use of triflate derivatives in inhibiting specific cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies

- Synthesis of Antibacterial Agents :

- Fluorinated Compounds in Cancer Treatment :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(3-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQWRNLLUVAYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341277 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32578-31-7 | |

| Record name | Methanesulfonic acid, trifluoro-, 3-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.